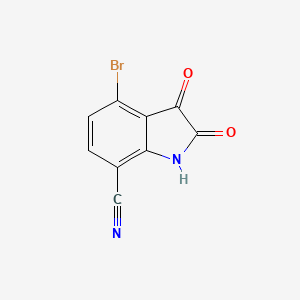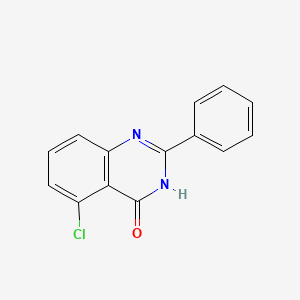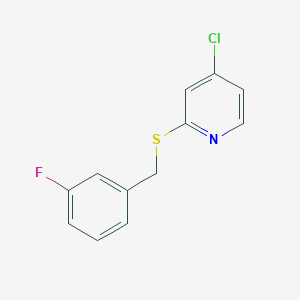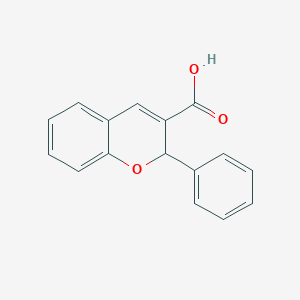
4-Bromo-2,3-dioxoindoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-dioxoindoline-7-carbonitrile is a specialized chemical compound with the molecular formula C9H3BrN2O2 and a molecular weight of 251.04 This compound is part of the indoline family and features a bromine atom, two oxo groups, and a nitrile group attached to the indoline core
Vorbereitungsmethoden
The synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile typically involves the bromination of 2,3-dioxoindoline-7-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-2,3-dioxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-dioxoindoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-dioxoindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group may also contribute to its biological activity by interacting with enzymes or receptors involved in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,3-dioxoindoline-7-carbonitrile can be compared with other similar compounds, such as:
2,3-Dioxoindoline-7-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloro-2,3-dioxoindoline-7-carbonitrile:
4-Fluoro-2,3-dioxoindoline-7-carbonitrile: Features a fluorine atom, which can significantly alter its chemical behavior and interactions.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1260657-76-8 |
|---|---|
Molekularformel |
C9H3BrN2O2 |
Molekulargewicht |
251.04 g/mol |
IUPAC-Name |
4-bromo-2,3-dioxo-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O2/c10-5-2-1-4(3-11)7-6(5)8(13)9(14)12-7/h1-2H,(H,12,13,14) |
InChI-Schlüssel |
JHSLVKPMWJVZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C#N)NC(=O)C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)



![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)

![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)




